molecular formula C55H46OP3Rh- B094772 Carbonylhydridotris(triphenylphosphine)rhodium(I) CAS No. 17185-29-4

Carbonylhydridotris(triphenylphosphine)rhodium(I)

Cat. No.: B094772
CAS No.: 17185-29-4
M. Wt: 918.8 g/mol
InChI Key: LNIBUINQDXTYPF-UHFFFAOYSA-N
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Description

Carbonylhydridotris(triphenylphosphine)rhodium(I) is a useful research compound. Its molecular formula is C55H46OP3Rh- and its molecular weight is 918.8 g/mol. The purity is usually 95%.
The exact mass of the compound Carbonylhydridotris(triphenylphosphine)rhodium(I) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

  • Hydroformylation of Alkenes : Carbonylhydridotris(triphenylphosphine)rhodium(I) is widely used as a catalyst for hydroformylation of alkenes. Improved synthesis methods for this compound have led to higher yields, and its structural and thermal chemical properties have been extensively studied (WeiPing, 2010).

  • Phosphorus-31 NMR Studies : The compound's solid-state structure has been investigated using CP/MAS 31P NMR spectroscopy. This research highlighted differences between its solution and solid-state structures, providing insights into its chemical properties (Wu, Wasylishen, & Curtis, 1992).

  • Conversion to Other Rhodium Complexes : The compound has been used in the synthesis of other rhodium complexes, such as Chlorotris(triphenylphosphine)rhodium, which is useful for decarbonylation reactions (O'Connor & Ma, 1993).

  • Reaction with Carbon Dioxide and Hydrogen : The compound reacts with carbon dioxide and hydrogen, indicating its potential in carbon dioxide reduction and fixation in the form of carbonyl complexes (Koinuma, Yoshida, & Hirai, 1975).

  • Catalysis of Organosilanes Alcoholysis : It acts as a catalyst for the alcoholysis of diarylsilanes, offering a route to 1-oxa-2-silacycloalcane and retention of configuration in asymmetric organosilicon compounds (Corriu & Moreau, 1976).

  • Electrochemical Studies : Electrochemical behavior of related rhodium compounds, including carbonylhydridotris(triphenylphosphine)rhodium(I), has been studied, revealing insights into oxidation and reduction mechanisms (Adekola, Colin, & Bauer, 1993).

  • Catalytic Hydroformylation : It serves as an efficient catalyst for the hydroformylation of alkenes, enabling the production of high ratios of straight-chain to branched-chain aldehydes (Brown & Wilkinson, 1970).

Safety and Hazards

Carbonylhydridotris(triphenylphosphine)rhodium(I) may cause long-lasting harmful effects to aquatic life . It is harmful in contact with skin or if inhaled . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling this compound .

Mechanism of Action

Target of Action

Carbonyltris(triphenylphosphine)rhodium(I) hydride, also known as Carbonylhydridotris(triphenylphosphine)rhodium(I) or Hydridocarbonyltris(triphenylphosphine)rhodium(I), primarily targets alkenes . Alkenes are unsaturated hydrocarbons that contain at least one carbon-carbon double bond .

Mode of Action

This compound interacts with its targets (alkenes) through a process known as hydroformylation . Hydroformylation, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom to a carbon-carbon double bond .

Biochemical Pathways

The hydroformylation process catalyzed by Carbonyltris(triphenylphosphine)rhodium(I) hydride affects the alkene metabolic pathway . The downstream effect of this interaction is the conversion of alkenes into aldehydes, which can be further processed in various biochemical reactions .

Pharmacokinetics

It’s worth noting that this compound is soluble in hydrocarbons such as benzene and toluene . This solubility can influence its distribution and availability in industrial applications .

Result of Action

The primary molecular effect of Carbonyltris(triphenylphosphine)rhodium(I) hydride’s action is the transformation of alkenes into aldehydes . This transformation is significant in industrial chemistry, where the resulting aldehydes serve as important intermediates in the synthesis of various chemicals .

Action Environment

The action of Carbonyltris(triphenylphosphine)rhodium(I) hydride is sensitive to environmental factors. It is stable in air but sensitive to moisture . Therefore, it is typically stored under an inert atmosphere to prevent decomposition . The compound’s solubility in hydrocarbons also suggests that its efficacy could be influenced by the solvent used .

Biochemical Analysis

Biochemical Properties

Carbonylhydridotris(triphenylphosphine)rhodium(I) plays a significant role in biochemical reactions due to its catalytic properties. It interacts with various enzymes and proteins, facilitating reactions that would otherwise be slow or inefficient. For instance, it is known to catalyze the ring-opening isomerization of methylenecyclopropanes to 1,3-dienes . The compound’s interaction with biomolecules often involves the formation of transient complexes, where the rhodium center coordinates with substrates, enabling the desired transformation.

Cellular Effects

The effects of Carbonylhydridotris(triphenylphosphine)rhodium(I) on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the activity of various enzymes, leading to changes in metabolic flux and the levels of specific metabolites. Additionally, its catalytic activity can impact the redox state of cells, influencing processes such as oxidative stress and apoptosis .

Molecular Mechanism

At the molecular level, Carbonylhydridotris(triphenylphosphine)rhodium(I) exerts its effects through binding interactions with biomolecules. The rhodium center can coordinate with various ligands, including carbon monoxide and hydride ions, facilitating catalytic reactions. These interactions often result in the activation or inhibition of enzymes, leading to changes in gene expression and cellular function . The compound’s ability to form stable complexes with substrates is key to its catalytic activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Carbonylhydridotris(triphenylphosphine)rhodium(I) can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade under certain conditions, leading to a loss of catalytic activity . Additionally, prolonged exposure to the compound can result in changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental setups.

Dosage Effects in Animal Models

The effects of Carbonylhydridotris(triphenylphosphine)rhodium(I) vary with different dosages in animal models. At low doses, the compound can facilitate specific biochemical reactions without causing significant toxicity. At high doses, it can exhibit toxic effects, including acute dermal and inhalation toxicity . These adverse effects underscore the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

Carbonylhydridotris(triphenylphosphine)rhodium(I) is involved in various metabolic pathways, primarily through its catalytic activity. It interacts with enzymes and cofactors, facilitating reactions such as hydrogenation and carbonylation . These interactions can influence metabolic flux and the levels of specific metabolites, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of Carbonylhydridotris(triphenylphosphine)rhodium(I) within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to specific cellular compartments, where it exerts its catalytic effects . Its localization and accumulation within cells are critical factors that determine its overall activity and function.

Subcellular Localization

The subcellular localization of Carbonylhydridotris(triphenylphosphine)rhodium(I) is essential for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures can influence its catalytic activity and interactions with biomolecules, ultimately affecting cellular function.

Properties

IUPAC Name

carbon monoxide;hydride;rhodium;triphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C18H15P.CO.Rh.H/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;/h3*1-15H;;;/q;;;;;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIBUINQDXTYPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H-].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H46OP3Rh-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

918.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name Rhodium, carbonylhydrotris(triphenylphosphine)-, (TB-5-23)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

17185-29-4
Record name Rhodium, carbonylhydrotris(triphenylphosphine)-, (TB-5-23)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name TRISTRIPHENYLPHOSPHINE RHODIUM CARBONYL HYDRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/720P7594ZM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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